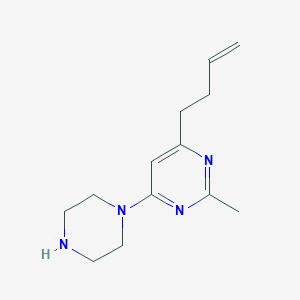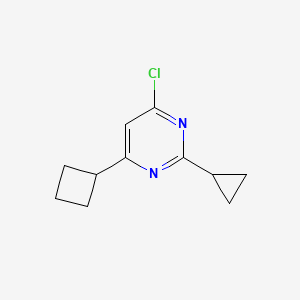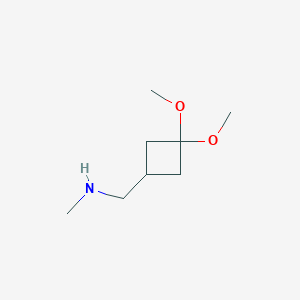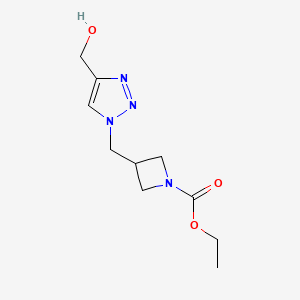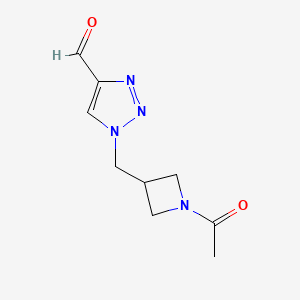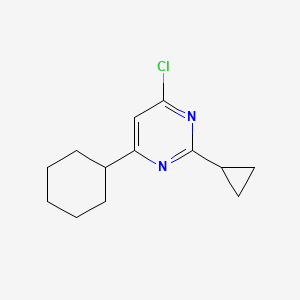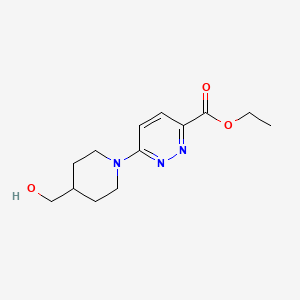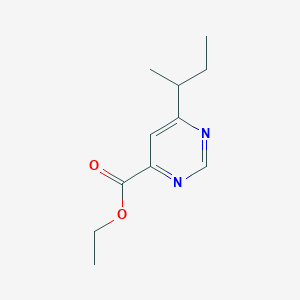
Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of EBPC or similar compounds often involves the use of organolithium reagents . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of EBPC can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving EBPC or similar compounds can be complex and involve multiple steps . For example, the synthesis of certain compounds involved a stirred solution of specific reagents in CHCl3, to which propargyl bromide was added at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of EBPC can be determined using various analytical techniques. For instance, its molecular weight is 208.26 g/mol.Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
Research has demonstrated the utility of ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate derivatives in synthetic organic chemistry, particularly in the synthesis of highly functionalized tetrahydropyridines and novel pyrimidines. For instance, an expedient phosphine-catalyzed annulation has been used to synthesize ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting the molecule's role in facilitating complex ring formations (Zhu, Lan, & Kwon, 2003). Additionally, microwave-mediated regioselective synthesis under solvent-free conditions has been applied to create novel pyrimido[1,2-a]pyrimidines, emphasizing the compound's versatility in heterocyclic chemistry (Eynde, Hecq, Kataeva, & Kappe, 2001).
Electronic and Optical Materials
The study of thiopyrimidine derivatives, including ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate analogs, in electronic and optical materials has shown promising applications. These derivatives have been evaluated for their nonlinear optical (NLO) properties, which are crucial for optoelectronic devices. DFT calculations and experimental studies have validated their significant NLO character, making them suitable for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
Antimicrobial and Antiallergenic Activity
Compounds derived from ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate have been synthesized and tested for biological activities, such as antimicrobial and antiallergenic effects. Novel chromone-pyrimidine coupled derivatives, synthesized via ionic liquid-promoted reactions, have shown promising antibacterial and antifungal properties. Notably, some derivatives have demonstrated potent activity against specific bacterial strains, offering a new avenue for the development of antimicrobial agents (Tiwari et al., 2018). Moreover, a series of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates has exhibited significant antiallergenic activity, marking their potential in therapeutic applications (Temple et al., 1979).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-butan-2-ylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-8(3)9-6-10(13-7-12-9)11(14)15-5-2/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVUXRMMCQZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=NC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(butan-2-yl)pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





